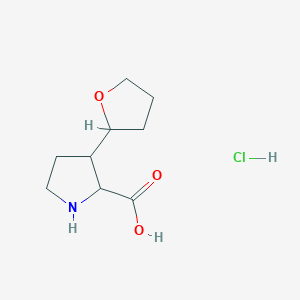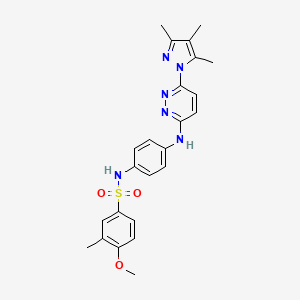
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS number 1864014-80-1 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The molecule has a molecular weight of 221.68 . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride hydrochloride is widely used in scientific research, particularly in the field of biochemistry. It is used as a building block for the synthesis of peptides and proteins. This compound hydrochloride is also used as a chiral auxiliary in asymmetric synthesis. It is a versatile molecule that can be used in a variety of research applications.
Mécanisme D'action
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride hydrochloride plays a crucial role in protein synthesis. It is an important component of the peptide bond, which links amino acids together to form proteins. This compound hydrochloride also plays a role in stabilizing the three-dimensional structure of proteins. It is involved in many biological processes, including the synthesis of collagen, which is an important component of connective tissue.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound hydrochloride has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, it has been shown to have a positive effect on wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride hydrochloride is a versatile molecule that can be used in a variety of lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are some limitations to its use. This compound hydrochloride is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are many future directions for research involving 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride hydrochloride. One area of research is the development of new methods for synthesizing this compound hydrochloride. Another area of research is the development of new applications for this compound hydrochloride in the field of biochemistry. Finally, there is a need for more research on the biochemical and physiological effects of this compound hydrochloride, particularly its role in wound healing and inflammation.
Méthodes De Synthèse
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride hydrochloride can be synthesized by the reaction of pyrrolidine and oxalyl chloride. The resulting product is then treated with ammonia to form this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8-6(3-4-10-8)7-2-1-5-13-7;/h6-8,10H,1-5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTWHSYOEAUKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2898352.png)


![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2898356.png)

![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)
![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)

![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)


